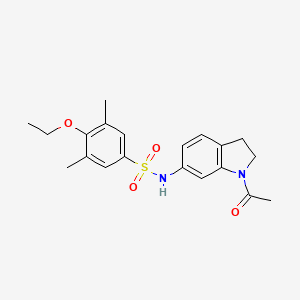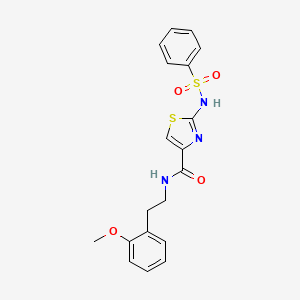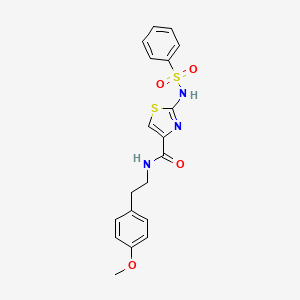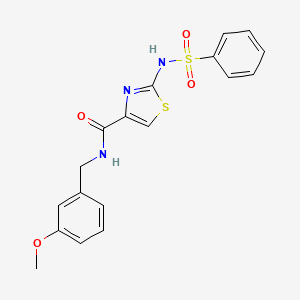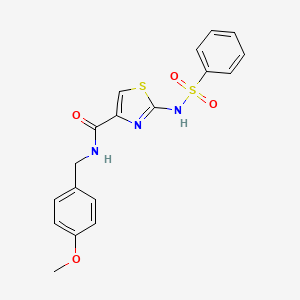
N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide
Descripción general
Descripción
N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide, also known as MBPTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MBPTC belongs to the class of sulfonamide compounds, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In oncology, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. In neurology, this compound has been shown to protect neurons by inhibiting the activation of microglia and astrocytes, which are involved in neuroinflammation. In immunology, this compound has been shown to modulate the activity of immune cells such as T cells and macrophages, which play a role in the immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research studies. In oncology, this compound has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. In neurology, this compound has been shown to protect neurons by reducing oxidative stress and inflammation. In immunology, this compound has been shown to modulate the production of cytokines and chemokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for specific targets, its low toxicity, and its ease of synthesis. However, there are also limitations to its use in lab experiments, including its limited solubility in aqueous solutions, its potential for off-target effects, and its lack of clinical data.
Direcciones Futuras
There are several future directions for research on N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent in various disease models, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide has been studied for its potential therapeutic properties in various scientific research fields, including oncology, neurology, and immunology. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neurology, this compound has been investigated for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In immunology, this compound has been studied for its anti-inflammatory properties and its potential as an immunomodulatory agent.
Propiedades
IUPAC Name |
2-(benzenesulfonamido)-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-14-9-7-13(8-10-14)11-19-17(22)16-12-26-18(20-16)21-27(23,24)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGGGIXVGXUADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






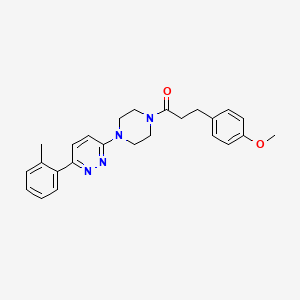
![N-(2-bromo-4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3203454.png)

![N-(2-bromo-4-methylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203467.png)
![6-methyl-5-((4-methylbenzyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3203472.png)
![N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3203486.png)
